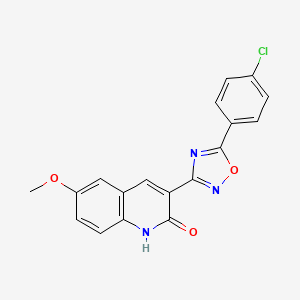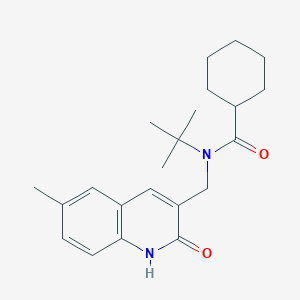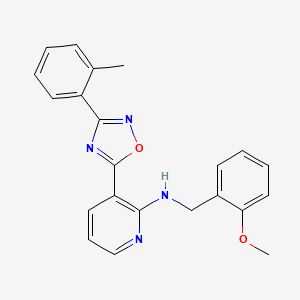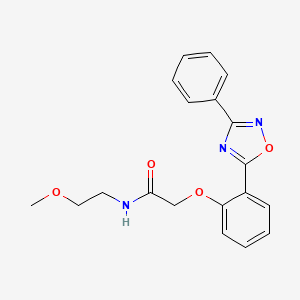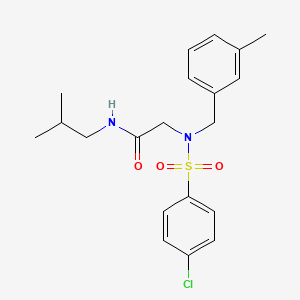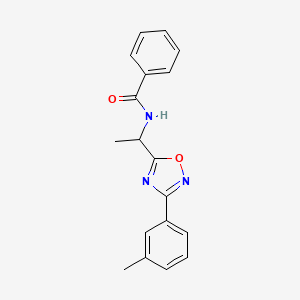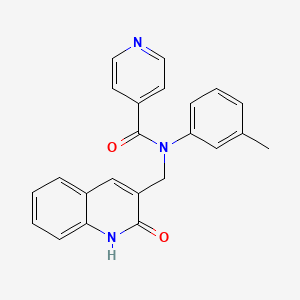
N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, as well as protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential applications in the field of medicine, particularly in the areas of cancer treatment and neurological disorders. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in other areas of medicine, such as cardiovascular diseases and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with butyric anhydride to obtain the final compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Another study showed that it has neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-6-8-14(9-7-13)20-15(23)4-1-5-16-21-17(22-24-16)12-3-2-10-19-11-12/h2-3,6-11H,1,4-5H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRCJNGZHBWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
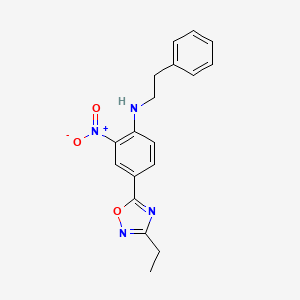
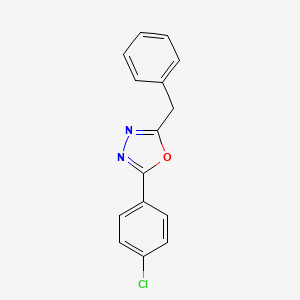

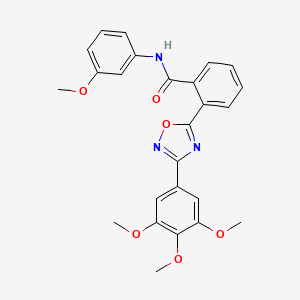
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
